molecular formula C13H9ClN2O B8690878 4-Chloro-3-methyl-6-phenylisoxazolo[5,4-b]pyridine CAS No. 61658-64-8

4-Chloro-3-methyl-6-phenylisoxazolo[5,4-b]pyridine

Cat. No. B8690878
M. Wt: 244.67 g/mol
InChI Key: CCVHGGGVKZFKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03985760

Procedure details

6.8 g. of 3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-ol (0.03 mol.) are refluxed in 60 ml. of phosphorous oxychloride for 3 hours. the excess phosphorous oxychloride is removed in vacuo and the oily residue is treated with ice water. The compound becomes solid. The compound is extracted with chloroform, washed with an aqueous sodium carbonate solution (10%) and again with water. Evaporation of the dried (Na2SO4) and charcoal treated chloroform extract provides 6.3 g. (86%) of 4-chloro-3-methyl-6-phenylisoxazolo[5,4-b]-pyridine which is recrystallized from ligroin and melts at 130°-131°.
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:9](O)=[CH:8][C:7]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:6][C:5]=2[O:4][N:3]=1.P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:9]1[CH:8]=[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:6]=[C:5]2[O:4][N:3]=[C:2]([CH3:1])[C:10]=12

Inputs

Step One
Name
Quantity
0.03 mol
Type
reactant
Smiles
CC1=NOC=2N=C(C=C(C21)O)C2=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess phosphorous oxychloride is removed in vacuo
ADDITION
Type
ADDITION
Details
the oily residue is treated with ice water
EXTRACTION
Type
EXTRACTION
Details
The compound is extracted with chloroform
WASH
Type
WASH
Details
washed with an aqueous sodium carbonate solution (10%) and again with water
CUSTOM
Type
CUSTOM
Details
Evaporation of the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4) and charcoal
ADDITION
Type
ADDITION
Details
treated chloroform
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
provides 6.3 g
CUSTOM
Type
CUSTOM
Details
(86%) of 4-chloro-3-methyl-6-phenylisoxazolo[5,4-b]-pyridine which is recrystallized from ligroin and melts at 130°-131°

Outcomes

Product
Name
Type
Smiles
ClC1=C2C(=NC(=C1)C1=CC=CC=C1)ON=C2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.